molecular formula C17H17ClF3N3 B11450692 N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Cat. No.: B11450692
M. Wt: 355.8 g/mol
InChI Key: QOZXSRAFSLIMAK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a trifluoromethyl group and a chlorobenzyl group, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorobenzyl and trifluoromethyl groups. Common reagents used in these reactions include chlorobenzyl chloride, trifluoromethyl iodide, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine
  • N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-one

Uniqueness

Compared to similar compounds, N-(4-chlorobenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine stands out due to the presence of both the chlorobenzyl and trifluoromethyl groups

Properties

Molecular Formula

C17H17ClF3N3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

InChI

InChI=1S/C17H17ClF3N3/c18-12-8-6-11(7-9-12)10-22-16-23-14-5-3-1-2-4-13(14)15(24-16)17(19,20)21/h6-9H,1-5,10H2,(H,22,23,24)

InChI Key

QOZXSRAFSLIMAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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